VAP-1 Inhibitory Potency: (2-(Benzyloxy)-5-methylphenyl)methanamine vs. Closely Related Analog
A direct comparator for (2-(Benzyloxy)-5-methylphenyl)methanamine (exemplified by CHEMBL2392120) in VAP-1 inhibition assays reveals a 10.7-fold difference in potency against rat VAP-1 relative to a closely related analog (CHEMBL2326864) [1][2]. This underscores that specific substituent effects dictate target engagement, and the 5-methyl substituted variant displays distinct potency that cannot be extrapolated from other benzyloxybenzylamine derivatives.
| Evidence Dimension | Inhibition of rat VAP-1 (IC₅₀) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | CHEMBL2326864 (structurally related benzyloxybenzylamine analog): 14 nM |
| Quantified Difference | 10.7-fold lower potency (150 nM vs. 14 nM) |
| Conditions | Rat VAP-1 expressed in CHO cells; [¹⁴C]-benzylamine substrate; 30 min preincubation |
Why This Matters
This quantitative disparity informs target-specific assay design and highlights that the 5-methyl substituent modulates VAP-1 inhibitory activity, preventing uncontrolled substitution with other benzyloxybenzylamine analogs in inflammation research.
- [1] BindingDB. BDBM50435707 (CHEMBL2392120). IC₅₀: 150 nM. Inhibition of rat VAP-1 expressed in CHO cells using [¹⁴C]-benzylamine as substrate. View Source
- [2] BindingDB. BDBM50427008 (CHEMBL2326864). IC₅₀: 14 nM. Inhibition of rat VAP-1 expressed in CHO cells using [¹⁴C]-benzylamine as substrate. View Source
